molecular formula C9H10N2O B3054109 1-Nitroso-1,2,3,4-tetrahydroquinoline CAS No. 5825-44-5

1-Nitroso-1,2,3,4-tetrahydroquinoline

Cat. No.: B3054109
CAS No.: 5825-44-5
M. Wt: 162.19 g/mol
InChI Key: FAWGKYZUQAMFJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2,3,4-Tetrahydro-1-nitrosoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative . THIQ derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to interact with the active site of enzymes like E. coli DNA gyrase , and are predicted to hinder the activity of SARS-CoV-2 3CLpro .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can hinder the protease activity of SARS-CoV-2 3CLpro . This interaction could potentially inhibit the replication of the virus, providing a basis for its potential use in antiviral therapies.

Biochemical Pathways

Thiq derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

The compound’s interaction with its targets leads to molecular and cellular effects that could potentially be harnessed for therapeutic purposes. For instance, its ability to hinder the protease activity of SARS-CoV-2 3CLpro suggests potential antiviral activity . Moreover, THIQ derivatives have been found to exhibit high selective cytotoxicity and NO-induction ability , indicating potential anticancer and anti-infective activities.

Biochemical Analysis

Biochemical Properties

It is known that THIQ based compounds, which include 1,2,3,4-Tetrahydro-1-nitrosoquinoline, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, THIQ based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Cellular Effects

It is known that THIQ based compounds can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that THIQ based compounds can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that THIQ based compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

It is known that THIQ based compounds can have toxic or adverse effects at high doses

Metabolic Pathways

It is known that THIQ based compounds can interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels

Transport and Distribution

It is known that THIQ based compounds can interact with various transporters or binding proteins . They can also affect the localization or accumulation of these compounds

Subcellular Localization

It is known that THIQ based compounds can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroso-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the nitrosation of 1,2,3,4-tetrahydroquinoline using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction typically proceeds under mild conditions, with the nitrosating agent being added to a solution of 1,2,3,4-tetrahydroquinoline in an appropriate solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Nitroso-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitroso-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Nitroso-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of the tetrahydroquinoline core and the nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-nitroso-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGKYZUQAMFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355823
Record name 1,2,3,4-tetrahydro-1-nitrosoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5825-44-5
Record name 1,2,3,4-tetrahydro-1-nitrosoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (10 g, 75 mmol) was dissolved in 50 mL 3N HCl at 0° C. The reaction mixture was stirred for 5 min. at 0° C., a solution of sodium nitrite (6.22 g, 90 mmol) in water was added at the same temperature, and then the reaction mixture was stirred for 2 h at RT. After completion of reaction, water was added and the mixture extracted with EtOAc (2×200 mL). The combined organic layers were washed with water, dried over sodium sulfate and concentrated under vacuum to obtain 10 g of product.
Quantity
10 g
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50 mL
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6.22 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

266.4 g of 1,2,3,4-tetrahydroquinoline were added to a mixture of 330 ml of 12 N hydrochloric acid and 800 g of ice. A solution of 165 g of sodium nitrite in 500 ml of water was added slowly to the mixture over the course of 2 hours while the temperature was kept below 5° C. The reaction mixture was then allowed to warm to room temperature in the course of hour and was extracted twice with 500 ml portions of toluene. The organic phase was separated, washed four times with 300 ml portions of water, dried and evaporated. As a residue, 269 g of crude 1,2,3,4-tetrahydro-1-nitrosoquinoline were obtained as a brownish oil.
Quantity
266.4 g
Type
reactant
Reaction Step One
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330 mL
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reactant
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[Compound]
Name
ice
Quantity
800 g
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reactant
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165 g
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reactant
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500 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1,2,3,4-Tetrahydroquinoline (2.12 g, 15.9 mmol) was dissolved in AcOH (30 mL) and water (10 mL). The solution was cooled to 0° C. An aqueous solution of NaNO2 (1.20 g, 17.5 mmol in 3 mL water) was added dropwise. The reaction was warmed to RT and stirred 2 hrs. Water (20 mL) and EtOAc (20 mL) were added. The layers were separated and the aqueous phase was extracted (2×20 mL) with EtOAc. The combined organic layers were washed with brine, dried, and concentrated to afford a crude orange oil (2.62 g). The product was purified by column chromatography (20-40% EtOAc/hexane) to afford 1-nitroso-1,2,3,4-tetrahydroquinoline (2.48 g, 96%) as a yellow oil. 1H NMR (CDCl3, 300 MHz) δ8.07 (d, 1H, J=8.1 Hz), 7.21-7.34 (m, 3H), 3.91 (t, 2H, J=6.2 Hz), 3.81 (t, 2H, J=6.2 Hz), 1.97-2.05 (m, 2H) ppm.
Quantity
2.12 g
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reactant
Reaction Step One
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30 mL
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3 mL
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reactant
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10 mL
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20 mL
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reactant
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20 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Nitroso-1,2,3,4-tetrahydroquinoline
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1-Nitroso-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
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1-Nitroso-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-Nitroso-1,2,3,4-tetrahydroquinoline

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